2,4-Dichloro-N-(cyclohexylmethyl)aniline
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Overview
Description
2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with the molecular formula C13H17Cl2N. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a cyclohexylmethyl group is attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(cyclohexylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-Dichloro-N-(cyclohexylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,4-Dichloro-N-(cyclohexylmethyl)aniline is unique due to the presence of both chlorine atoms and the cyclohexylmethyl group, which confer distinct chemical and physical properties
Biological Activity
2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted aniline structure with a cyclohexylmethyl group attached to the nitrogen atom. This unique configuration influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This mechanism is crucial in various biological processes, including signal transduction pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of certain enzymes. For instance, studies have shown its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's inhibitory effects can be quantified using half-maximal inhibitory concentration (IC50) values.
Compound | Target Enzyme | IC50 (μmol) |
---|---|---|
This compound | COX-1 | TBD |
COX-2 | TBD | |
Celecoxib | COX-2 | 0.04 ± 0.01 |
Note: TBD indicates that specific values were not available in the reviewed literature.
Anti-Inflammatory Activity
In a recent study evaluating various derivatives for their anti-inflammatory properties, this compound was tested alongside known anti-inflammatory agents like diclofenac and celecoxib. The results indicated promising activity against COX-2 with potential applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized for better yields through various chemical reactions such as oxidation and reduction. The structure-activity relationship studies suggest that modifications to the cyclohexylmethyl group could enhance biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with other dichloroaniline derivatives highlights the unique properties of this compound:
Compound | Unique Features |
---|---|
This compound | Cyclohexylmethyl group enhances solubility |
2,3-Dichloroaniline | Lacks cyclohexylmethyl substituent |
3,4-Dichloroaniline | Different substitution pattern |
Properties
CAS No. |
132666-31-0 |
---|---|
Molecular Formula |
C12H15Cl2N |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylaniline |
InChI |
InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
WYSSFRYQRPZXMM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Synonyms |
N-CYCLOHEXYL-2,4-DICHLOROANILINE |
Origin of Product |
United States |
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